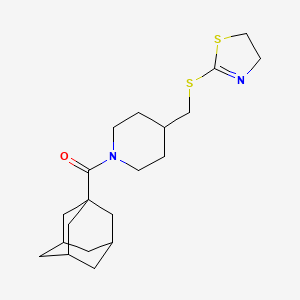
(1s,3s)-Adamantan-1-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,3s)-Adamantan-1-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H30N2OS2 and its molecular weight is 378.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1s,3s)-Adamantan-1-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a derivative of adamantane and thiazole that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an adamantane core linked to a thiazole moiety through a piperidine ring, which is essential for its biological interactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, a study reported its cytotoxic effects on human lung adenocarcinoma (A549) and cervical cancer (HeLa) cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 15.2 |
| HeLa | 12.8 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction .
The proposed mechanism for the anticancer activity includes the induction of reactive oxygen species (ROS), leading to cellular stress and apoptosis. The thiazole component is believed to play a critical role in this mechanism due to its ability to interact with cellular targets that regulate apoptosis pathways.
Anti-HIV Activity
In addition to anticancer properties, derivatives of adamantane have been studied for their anti-HIV activity. A related study focused on 2-adamantyl-substituted thiazolidin-4-ones demonstrated significant anti-HIV effects. The structural similarity suggests that this compound may exhibit similar antiviral properties .
Study 1: Cytotoxicity Evaluation
A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound over 48 hours. The results confirmed a dose-dependent decrease in viability across tested lines, supporting its potential as an anticancer agent.
Study 2: Mechanistic Insights
Further mechanistic studies revealed that treatment with the compound led to increased levels of ROS and activation of caspase pathways in A549 cells. This suggests that the compound may trigger apoptotic pathways through oxidative stress mechanisms.
Propiedades
IUPAC Name |
1-adamantyl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS2/c23-18(20-10-15-7-16(11-20)9-17(8-15)12-20)22-4-1-14(2-5-22)13-25-19-21-3-6-24-19/h14-17H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIPJRVBMWHQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














